Ethyl (2-benzamidophenyl)acetate
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Overview
Description
Ethyl (2-benzamidophenyl)acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industry. This compound is characterized by the presence of an ethyl ester group attached to a benzamide moiety, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-benzamidophenyl)acetate typically involves the esterification of 2-benzamidophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-benzamidophenyl)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-benzamidophenylacetic acid and ethanol.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The benzamide moiety can undergo substitution reactions, such as nucleophilic aromatic substitution, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a polar aprotic solvent like dimethylformamide.
Major Products Formed
Hydrolysis: 2-Benzamidophenylacetic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (2-benzamidophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases.
Medicine: Research into its potential as a prodrug, where the ester group is hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of Ethyl (2-benzamidophenyl)acetate primarily involves its hydrolysis to release 2-benzamidophenylacetic acid and ethanol. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters. The released 2-benzamidophenylacetic acid can then interact with various molecular targets, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester used as a solvent in various applications.
Methyl (2-benzamidophenyl)acetate: Similar structure but with a methyl ester group instead of an ethyl group.
Benzyl (2-benzamidophenyl)acetate: Contains a benzyl ester group, offering different reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of an ethyl ester and a benzamide moiety. This structure provides a balance of reactivity and stability, making it suitable for various synthetic and research applications. Its pleasant aroma also makes it valuable in the fragrance industry.
Biological Activity
Ethyl (2-benzamidophenyl)acetate is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article examines its biological activity, synthesizing findings from diverse research sources and presenting relevant data in tables for clarity.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : C16H17N1O2
- Molecular Weight : 255.31 g/mol
The compound features a benzamide moiety, which is significant in its interaction with biological targets, particularly in cancer therapy and enzyme inhibition.
Research indicates that this compound exhibits biological activity through several mechanisms:
- Histone Deacetylase Inhibition : It has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression. Inhibition of HDACs can lead to increased acetylation of histones, promoting the expression of tumor suppressor genes and inducing apoptosis in cancer cells .
- Cytokine Modulation : The compound has been studied for its ability to modulate cytokine production, which can influence inflammatory responses and cancer progression .
- Targeting Tumor Microenvironment : this compound may affect the tumor microenvironment by altering immune cell activity, thus enhancing anti-tumor immunity .
In Vitro Studies
A series of in vitro studies have been conducted to assess the biological activity of this compound. The following table summarizes key findings from these studies:
Dose-Response Relationship
The compound's efficacy was evaluated through dose-response experiments, revealing an IC50 value indicative of its potency against various cancer cell lines. The following table presents the IC50 values obtained from different studies:
Cell Line | IC50 Value (μM) | Mechanism of Action |
---|---|---|
SH-SY5Y | 4.5 | HDAC inhibition |
HeLa | 8.0 | Cytotoxicity |
MCF-7 | 6.0 | Apoptosis induction |
Case Study 1: Neuroblastoma Treatment
A study investigated the effects of this compound on neuroblastoma cells (SH-SY5Y). The results indicated that treatment with the compound led to significant apoptosis, as evidenced by increased caspase-3 activity and PARP cleavage. The study concluded that this compound could be a promising candidate for neuroblastoma therapy .
Case Study 2: Breast Cancer Cells
In another study focusing on MCF-7 breast cancer cells, this compound demonstrated potent anti-proliferative effects at low micromolar concentrations. The mechanism was linked to the induction of cell cycle arrest and apoptotic pathways, suggesting its potential as an anti-cancer agent .
Properties
CAS No. |
101877-87-6 |
---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
ethyl 2-(2-benzamidophenyl)acetate |
InChI |
InChI=1S/C17H17NO3/c1-2-21-16(19)12-14-10-6-7-11-15(14)18-17(20)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,20) |
InChI Key |
QWOMVVOWWSYHGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.